5,5'-({3-[(4-nitrobenzyl)oxy]phenyl}methanediyl)bis(6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
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Overview
Description
The compound 5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)({3-[(4-NITROPHENYL)METHOXY]PHENYL})METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule characterized by its unique structure, which includes multiple functional groups such as sulfanylidene, diazinane, and nitrophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)({3-[(4-NITROPHENYL)METHOXY]PHENYL})METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane ring, followed by the introduction of the sulfanylidene groups. The nitrophenyl moiety is then attached through a series of substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)({3-[(4-NITROPHENYL)METHOXY]PHENYL})METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The sulfanylidene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)({3-[(4-NITROPHENYL)METHOXY]PHENYL})METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)({3-[(4-NITROPHENYL)METHOXY]PHENYL})METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ide
- 4-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-N,N-dimethylbenzenesulfonamide
- 2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester
Uniqueness
The uniqueness of 5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)({3-[(4-NITROPHENYL)METHOXY]PHENYL})METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H17N5O7S2 |
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Molecular Weight |
527.5 g/mol |
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-[3-[(4-nitrophenyl)methoxy]phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H17N5O7S2/c28-17-15(18(29)24-21(35)23-17)14(16-19(30)25-22(36)26-20(16)31)11-2-1-3-13(8-11)34-9-10-4-6-12(7-5-10)27(32)33/h1-8,14H,9H2,(H3,23,24,28,29,35)(H3,25,26,30,31,36) |
InChI Key |
KGCRYXAIZMSUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C(C3=C(NC(=S)NC3=O)O)C4=C(NC(=S)NC4=O)O |
Origin of Product |
United States |
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